N-benzyl-1-[(4-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by sulfonylation with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine derivatives and fluorophenyl compounds.
N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25FN2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-23(15-17-5-3-2-4-6-17)21(25)19-11-13-24(14-12-19)28(26,27)16-18-7-9-20(22)10-8-18/h2-10,19H,11-16H2,1H3 |
InChI Key |
VPFUZAULTFODQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.